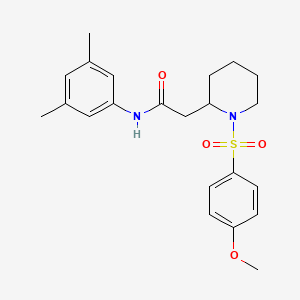
N-(3,5-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,5-dimethylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly its role as a selective D3 dopamine receptor agonist. This article provides a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships (SAR), pharmacological effects, and relevant research findings.
Structure and Synthesis
The compound features a complex structure with a piperidine core substituted with a sulfonamide group and aromatic rings. The presence of the 4-methoxyphenyl and 3,5-dimethylphenyl moieties contributes to its pharmacological profile. The synthesis of this compound typically involves acylation reactions, which have been optimized to enhance selectivity and potency towards specific receptors.
Dopamine Receptor Agonism
Research has demonstrated that this compound exhibits significant agonistic activity at the D3 dopamine receptor (D3R). In functional assays, it has shown to activate β-arrestin recruitment, indicating its role as a full agonist at this receptor. However, it displays minimal activity at the D2 dopamine receptor (D2R), highlighting its selectivity for D3R over D2R .
Table 1: D3R and D2R Activity Comparison
| Compound | D3R EC50 (nM) | D3R Emax (% control) | D2R EC50 (nM) | D2R Emax (% control) |
|---|---|---|---|---|
| 1 | 710 ± 150 | 102 ± 4.2 | >100,000 | ND |
| 2 | 278 ± 62 | 36 ± 3.1 | >100,000 | ND |
| 3 | 98 ± 21 | 95 ± 6 | >100,000 | ND |
This selectivity is crucial for developing therapeutic agents aimed at treating disorders related to dopamine dysregulation without the side effects associated with non-selective dopamine receptor activation.
Antibacterial and Enzyme Inhibition Activity
In addition to its effects on dopamine receptors, the compound has been evaluated for antibacterial properties and enzyme inhibitory activities. Studies have indicated that derivatives containing similar sulfonamide functionalities exhibit significant antibacterial effects against various strains of bacteria and also show inhibition of key enzymes such as acetylcholinesterase (AChE) and urease .
Table 2: Biological Activities of Sulfonamide Derivatives
| Activity Type | Target | Result |
|---|---|---|
| Antibacterial | Various bacterial strains | Significant inhibition observed |
| AChE Inhibition | Acetylcholinesterase | IC50 values in low µM range |
| Urease Inhibition | Urease | Moderate inhibition |
Case Studies and Research Findings
Recent studies have focused on optimizing the biological activity of compounds related to this compound through systematic SAR investigations. These studies involve synthesizing numerous analogs to assess their binding affinity and functional activity at both D3R and D2R.
For example, a study evaluated over 100 analogs to determine modifications that enhance D3R activity while minimizing D2R interactions. Key findings from these studies suggest that specific substitutions on the aromatic rings significantly influence receptor binding and functional outcomes .
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-16-12-17(2)14-18(13-16)23-22(25)15-19-6-4-5-11-24(19)29(26,27)21-9-7-20(28-3)8-10-21/h7-10,12-14,19H,4-6,11,15H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGVACXQRIAXTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














